

Application of Ammonium Valerate in Perovskite Solar Cell Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium Valerate	
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This document provides detailed application notes and experimental protocols for the utilization of **ammonium valerate** (AVA) and its derivatives, such as 5-ammonium valeric acid iodide (AVAI), as a key additive in the fabrication of high-performance and stable perovskite solar cells (PSCs). The inclusion of **ammonium valerate** in the perovskite precursor solution has been demonstrated to be an effective strategy for enhancing device efficiency and longevity by passivating defects and improving the morphological characteristics of the perovskite film.

Introduction

Perovskite solar cells have emerged as a promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, challenges related to long-term stability and performance degradation under operational stress remain significant hurdles for commercialization. The use of additives in the perovskite precursor solution is a widely adopted strategy to address these issues. **Ammonium valerate** has been identified as a beneficial additive that can significantly improve the quality of the perovskite film and the overall device performance.[1][2][3]

The primary roles of **ammonium valerate** in perovskite solar cell fabrication include:



- Defect Passivation: The ammonium and carboxylate functional groups of the valerate molecule can effectively passivate surface and grain boundary defects in the perovskite crystalline structure, reducing non-radiative recombination and enhancing charge carrier lifetime.[4][5]
- Crystal Growth Modulation: Ammonium valerate can influence the crystallization kinetics of the perovskite film, leading to the formation of larger, more uniform grains with fewer pinholes.[6][7]
- Enhanced Stability: By passivating defects and improving the film's hydrophobicity, ammonium valerate contributes to increased resistance against moisture and thermal degradation, thereby improving the long-term stability of the solar cell.[1][8]
- Interfacial Engineering: It can act as a cross-linker at the grain boundaries and interfaces, promoting better charge extraction and transport.[1]

Quantitative Data Summary

The incorporation of **ammonium valerate** as an additive has shown varied but generally positive effects on the performance of perovskite solar cells, depending on the specific device architecture and fabrication conditions. The following table summarizes key performance parameters from reported studies.



Additiv e	Perovs kite Comp osition	Device Archit ecture	Voc (V)	Jsc (mA/c m²)	FF (%)	PCE (%)	Stabilit y Enhan cemen t	Refere nce
5- Ammon ium Valeric Acid Iodide (AVAI)	CH₃NH ₃PbI₃ (MAPI)	Standar d (1mp)	-	-	-	16.9 (Control : 18.1)	Decrea sed bulk defects, boosted moistur e resistan ce.[1][8]	[1][8]
5- Ammon ium Valeric Acid Iodide (AVAI)	CH₃NH ₃PbI₃ (MAPI)	Triple Mesopo rous (3mp)	-	-	-	14.4	High stability due to AVA and inorgani c scaffold .[1][8]	[1][8]
5- Ammon ium Acid Additive	Not Specifie d	Not Specifie d	-	-	-	24.76 (Champ ion)	Retaine d 94.04% of initial PCE after 960h in ambient conditio ns.[6]	[6]
5- Ammon	(AVA)x(MAPbl ₃	Mesopo rous	-	-	-	10.7	Enhanc ed film	[9]



ium Valeric Acid Iodide (AVAI))1-X						stability.	
Ammon ium Iodide (NH4I)	CH₃NH ₃Pbl₃–x Clx	Planar	0.78	16.3	0.72	9.13 (Control : 5.40)	Increas ed grain size and reduced pinhole s.[10]	[10]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

This section outlines a generalized experimental protocol for the fabrication of perovskite solar cells using **ammonium valerate** as an additive. The specific concentrations and parameters may require optimization based on the perovskite composition and desired film characteristics.

Materials and Reagents

- Lead (II) iodide (Pbl₂)
- Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
- 5-Ammonium valeric acid iodide (AVAI)
- Dimethylformamide (DMF), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Chlorobenzene (antisolvent)
- Substrates (e.g., FTO-coated glass)



- Electron Transport Layer (ETL) materials (e.g., SnO₂, TiO₂)
- Hole Transport Layer (HTL) materials (e.g., Spiro-OMeTAD)
- Metal contact (e.g., Gold, Silver)

Perovskite Precursor Solution Preparation

- Stock Solution Preparation:
 - Prepare a 1.45 M stock solution of Pbl₂ in a mixed solvent of DMF and DMSO (e.g., 9:1 v/v).
 - Prepare a separate stock solution of the desired organic cation (e.g., MAI, FAI) in the same solvent system.
- Ammonium Valerate Doping:
 - To the lead iodide precursor solution, add 5-ammonium valeric acid iodide (AVAI). The optimal concentration is reported to be between 3-4 mol% with respect to Pbl₂.[1]
 - For example, to prepare a solution with a 3.5% molar ratio of AVAI to PbI₂, dissolve the appropriate amounts of PbI₂, MAI, and AVAI in the chosen solvent.[11]
 - Stir the final precursor solution at an elevated temperature (e.g., 60-100 °C) for at least one hour to ensure complete dissolution.[11]

Perovskite Film Deposition (One-Step Spin-Coating)

- Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Deposit the desired electron transport layer (e.g., SnO₂) onto the substrates.
- Spin-Coating:
 - Transfer the prepared substrates into a nitrogen-filled glovebox.



- Dispense an adequate amount of the perovskite precursor solution containing ammonium
 valerate onto the substrate.
- Employ a two-step spin-coating program. A typical program would be:
 - 1000 rpm for 10 seconds (for initial spreading).
 - 4000-6000 rpm for 30 seconds (for film formation).[11]
- · Antisolvent Quenching:
 - During the second step of the spin-coating process (approximately 10-15 seconds before the end), dispense a stream of an antisolvent (e.g., 100 μL of chlorobenzene) onto the spinning substrate.[11] This induces rapid crystallization and results in a uniform film.
- Annealing:
 - Immediately transfer the substrate onto a hotplate and anneal at a specific temperature, typically between 100-150 °C, for 10-60 minutes.[11]

Device Completion

- Hole Transport Layer (HTL) Deposition: After the perovskite film has cooled down, deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.
- Metal Electrode Deposition: Finally, deposit the metal back contact (e.g., gold or silver) through thermal evaporation.

Visualizations Experimental Workflow

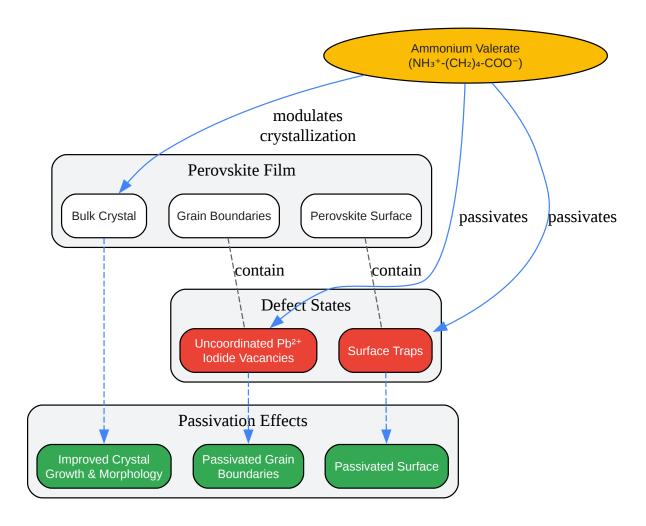




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Caption: Experimental workflow for perovskite solar cell fabrication with ammonium valerate.

Proposed Mechanism of Action



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Caption: Proposed mechanism of **ammonium valerate** in perovskite film passivation and enhancement.

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- To cite this document: BenchChem. [Application of Ammonium Valerate in Perovskite Solar Cell Fabrication: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b10859240#application-of-ammonium-valerate-in-perovskite-solar-cell-fabrication]

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